molecular formula C16H14O5 B3393844 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester CAS No. 54002-45-8

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester

Cat. No.: B3393844
CAS No.: 54002-45-8
M. Wt: 286.28 g/mol
InChI Key: LNZWXDYPDSSGMP-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester is an organic compound with the molecular formula C16H14O5 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with a phenoxy group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester typically involves the esterification of 5-phenoxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 5-phenoxyisophthalic acid and methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Reduction: 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl alcohol.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable ester linkages.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In polymer production, it participates in esterification reactions to form long-chain polymers with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the phenoxy group, making it less reactive in certain substitution reactions.

    1,3-Benzenedicarboxylic acid, 5-bromo-, dimethyl ester: Contains a bromine atom instead of a phenoxy group, leading to different reactivity and applications.

    1,3-Benzenedicarboxylic acid, 5-methoxy-, dimethyl ester:

Uniqueness

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester is unique due to the presence of the phenoxy group, which enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

dimethyl 5-phenoxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-15(17)11-8-12(16(18)20-2)10-14(9-11)21-13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZWXDYPDSSGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068898
Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-45-8
Record name 1,3-Dimethyl 5-phenoxy-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54002-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054002458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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